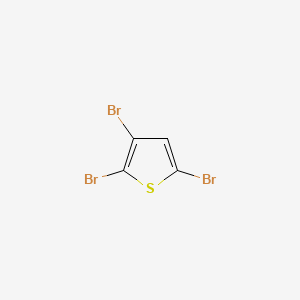
2,3,5-三溴噻吩
描述
2,3,5-Tribromothiophene is a halogenated thiophene, a sulfur heterocycle, that serves as an intermediate in the synthesis of various thiophene derivatives. It is characterized by the presence of three bromine atoms attached to the thiophene ring, which makes it a valuable building block in organic synthesis due to its reactivity towards nucleophilic substitution and coupling reactions 10.
Synthesis Analysis
The synthesis of 2,3,5-Tribromothiophene has been described as a bromination reaction of thiophene, followed by a reduction process. One method involves adding bromine to a mixture of thiophene and chloroform, followed by treatment with ethanolic potassium hydroxide10. Another approach uses bromination to give 2,3,5-tribromothiophene, which is then reduced by zinc in acetic acid, achieving an overall yield of 72.6% . These methods highlight the importance of controlling reaction conditions to prevent uncontrolled reactions, especially when scaling up10.
Molecular Structure Analysis
The molecular structure of 2,3,5-Tribromothiophene is not directly discussed in the provided papers. However, the structure of related brominated thiophenes has been determined using techniques such as NMR and X-ray crystallography, which are essential tools for confirming the identity and purity of such compounds .
Chemical Reactions Analysis
2,3,5-Tribromothiophene is a versatile intermediate for various chemical transformations. It can undergo lithiation followed by silylation, yielding different silylated thiophenes depending on the reagents' ratio . It also serves as a precursor for the synthesis of 3-bromothiophene . Furthermore, the bromine atoms on the thiophene ring can facilitate coupling reactions, such as Suzuki coupling, to produce polythiophenes and other thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,5-Tribromothiophene are not explicitly detailed in the provided papers. However, the properties of brominated thiophenes generally include high crystallinity and the ability to polymerize under certain conditions, as evidenced by the spontaneous solid-state polymerization of some 2,5-dibromothiophene derivatives . The reactivity of the bromine atoms also plays a crucial role in the compound's behavior in various chemical reactions .
科学研究应用
3-溴噻吩的合成
- 3-溴噻吩的合成涉及将噻吩溴化以产生2,3,5-三溴噻吩,然后进行还原。合成参数,如摩尔比和反应时间,显著影响产率,据报道产率为72.6% Guo Hai, 2008。
区域选择性交叉偶联
- 已开发了用于2,3,5-三溴噻吩的区域选择性交叉偶联方法,允许在噻吩环特定位置进行选择性芳基-芳基偶联。该过程可控制生成三官能基化的噻吩 Chad Amb & S. Rasmussen, 2008。
区域选择性氢去溴化
- 已研究了2,3,5-三溴噻吩的区域选择性氢去溴化,重点关注催化剂选择、溶剂、反应时间、温度和NaBH4加入方法等因素。尽管存在挑战,优化条件导致显著的选择性和转化率,尽管过度去溴化限制了所需产物的产率 Kristine L. Konkol & S. Rasmussen, 2016。
钯(0)催化的交叉偶联反应
- 涉及四溴噻吩和芳基硼酸的Suzuki反应提供了通往各种噻吩衍生物的区域选择性途径。该过程针对各种条件进行了优化,显示出显著的产率和创造复杂噻吩结构的潜力 Đặng Thanh Tùng等,2009。
溶解度和物理化学性质
溶解度测量
- 已测定了四溴噻吩在各种溶剂中的溶解度,显示随温度升高而增加。该研究还分析了溶解度数据和溶液过程的热力学性质,表明某些溶剂如乙酸乙酯可能更适合四溴噻吩的重结晶过程 Kai Wang et al., 2012。
化学转化和反应性
区域特异性硅烷化
- 已证明2,5-二溴噻吩的锂化和随后的硅烷化可以区域特异性进行,产生的化合物的结构已通过各种分析方法确认。该过程展示了噻吩衍生物的微妙反应性和进一步化学转化的潜力 E. Lukevics et al., 2001。
作用机制
安全和危害
2,3,5-Tribromothiophene may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
未来方向
属性
IUPAC Name |
2,3,5-tribromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3S/c5-2-1-3(6)8-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNDSLDRLEELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062862 | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3141-24-0 | |
| Record name | 2,3,5-Tribromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3141-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-tribromothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-Tribromothiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX5MEU6VFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3,5-tribromothiophene useful in organic synthesis?
A1: 2,3,5-Tribromothiophene is a versatile building block in organic synthesis because of the reactivity difference between the α (2- and 5-) and β (3- and 4-) positions. This allows for regioselective cross-coupling reactions, enabling the controlled synthesis of complex thiophene derivatives [, ].
Q2: Can you provide examples of regioselective reactions with 2,3,5-tribromothiophene?
A2: Research has demonstrated site-selective Suzuki-Miyaura reactions on 2,3,5-tribromothiophene, allowing for the controlled introduction of aryl groups at the 5-, 2-, and 3- positions sequentially [, ]. This enables the synthesis of 5-aryl-2,3-dibromothiophenes, 2,5-diaryl-3-bromothiophenes, and 2,3,5-triarylthiophenes, showcasing the potential for building diverse thiophene-based structures.
Q3: Beyond Suzuki-Miyaura reactions, are there other transformations possible with 2,3,5-tribromothiophene?
A3: Yes, 2,3,5-tribromothiophene can undergo regioselective hydrodebromination. Studies have explored sterically hindered palladium catalysts to selectively remove bromine atoms []. While achieving high selectivity and complete conversion simultaneously remains challenging due to the background reactivity with sodium borohydride, optimization of reaction conditions allows for a degree of control over the debromination process.
Q4: What are the challenges associated with the hydrodebromination of 2,3,5-tribromothiophene?
A4: The high reactivity of sodium borohydride with bromothiophenes makes it difficult to achieve both high selectivity and complete conversion during hydrodebromination []. This often leads to overdebromination, limiting the yield of the desired product.
Q5: Can 2,3,5-tribromothiophene be used in materials science applications?
A6: Research has explored the use of 2,3,5-tribromothiophene as a building block for conjugated microporous polymers (CMPs) []. The resulting SCMPs exhibit high surface areas and strong adsorption capabilities for iodine, demonstrating potential for applications in environmental remediation.
Q6: What spectroscopic techniques are used to characterize 2,3,5-tribromothiophene?
A7: Common techniques include vibrational spectroscopy (FTIR and Raman) [], solid-state NMR (¹³C CP/MAS) [], and potentially gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures.
Q7: Are there alternative synthesis routes to access specific dibromothiophene isomers?
A8: Yes, 2,3-dibromothiophene can be synthesized through regioselective debromination of 2,3,5-tribromothiophene using zinc in acetic acid []. This method offers an alternative route to access this specific isomer, which is valuable for further functionalization and exploration of its unique properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)

